Ascrolimus
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascrolimus is synthesized through a complex fermentation process involving Streptomyces tsukubaensis. The fermentation broth is subjected to various purification steps to isolate the compound . The synthetic route involves the use of specific culture media and controlled environmental conditions to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Fermentation: Utilizing Streptomyces tsukubaensis in a nutrient-rich medium.
Purification: Employing techniques such as solvent extraction, chromatography, and crystallization to obtain pure this compound.
Formulation: Converting the purified compound into various dosage forms, including oral capsules and topical ointments.
Chemical Reactions Analysis
Types of Reactions: Ascrolimus undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Ascrolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on cellular signaling pathways and immune response.
Industry: Employed in the development of new immunosuppressive drugs and formulations.
Mechanism of Action
Ascrolimus exerts its effects by binding to the immunophilin FKBP12 (FK506 binding protein), forming a complex that inhibits the enzyme calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby suppressing the transcription of interleukin-2 (IL-2) and other cytokines . The suppression of IL-2 production leads to a reduced proliferation of T-lymphocytes, which is crucial for its immunosuppressive action .
Comparison with Similar Compounds
Pimecrolimus: Another macrolide lactone with similar immunosuppressive properties, used primarily in dermatology.
Cyclosporine: A cyclic polypeptide with immunosuppressive activity, used in organ transplantation and autoimmune diseases.
Comparison:
Mechanism of Action: Both Ascrolimus and Pimecrolimus inhibit calcineurin, but this compound has a broader range of applications and is more potent.
This compound stands out due to its high potency and broad range of applications in immunosuppressive therapy, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
148147-65-3 |
---|---|
Molecular Formula |
C44H69N5O11 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1 |
InChI Key |
HIEKJRVYXXINKH-ADVKXBNGSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-281; ABT281; ABT 281; A-86281; A86281; A 86281; Ascrolimus |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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